molecular formula C24H30O6 B1208559 Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate CAS No. 6944-48-5

Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate

Cat. No. B1208559
CAS RN: 6944-48-5
M. Wt: 414.5 g/mol
InChI Key: LMXGPAGGDXVARU-LSLXWZMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate is a steroid ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • Numazawa et al. (1983) describe an efficient synthesis process for estra-1,3,5(10)-triene-3,16α,17β-triol and related compounds, highlighting their significance in organic synthesis (Numazawa, Nagaoka, Tsuji, & Osawa, 1983). The paper emphasizes the chemical reactions and transformations involved in synthesizing these compounds, indicating their relevance in chemical research and development.

Metabolic Studies and Precursor Roles

  • Schut, Bowman, and Solomon (1978) explored the precursor role of various estra-1,3,5(10)-triene derivatives in the formation of estetrol during late human pregnancy. Their study suggests the significance of these compounds in understanding human biochemical processes, especially in the context of pregnancy and fetal development (Schut, Bowman, & Solomon, 1978).

Steroidal Chemistry and Drug Development

  • Research by Ponsold and Prousa (1986) into the reactivity of estra-1,3,5(10)-trienes with heterocyclic four-membered rings in 14,15-position is pivotal for understanding the structural variations and reactivity of steroidal compounds, which can influence drug development and molecular design (Ponsold & Prousa, 1986).

Biochemistry and Endocrinology

  • The study of the metabolism of estradiol-17 beta by liver microsomes from juvenile rainbow trout by Hansson and Rafter (1983) indicates the role of estra-1,3,5(10)-triene derivatives in understanding metabolic pathways and enzymatic reactions in both human and animal models (Hansson & Rafter, 1983). This kind of research is crucial for the field of biochemistry and endocrinology, especially in understanding steroid metabolism.

properties

CAS RN

6944-48-5

Product Name

Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[(6R,8R,9S,13S,14S,17S)-3,6-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H30O6/c1-13(25)28-16-5-6-17-18-9-10-24(4)21(7-8-23(24)30-15(3)27)19(18)12-22(20(17)11-16)29-14(2)26/h5-6,11,18-19,21-23H,7-10,12H2,1-4H3/t18-,19-,21+,22-,23+,24+/m1/s1

InChI Key

LMXGPAGGDXVARU-LSLXWZMWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3C=CC(=C4)OC(=O)C)OC(=O)C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate
Reactant of Route 2
Reactant of Route 2
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate
Reactant of Route 3
Reactant of Route 3
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate
Reactant of Route 4
Reactant of Route 4
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate
Reactant of Route 5
Reactant of Route 5
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate
Reactant of Route 6
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.